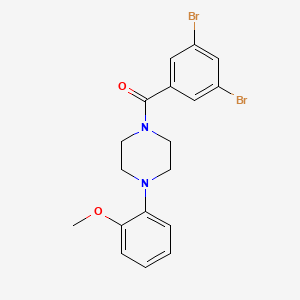![molecular formula C24H20ClN3O3S B15008392 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide](/img/structure/B15008392.png)
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of functional groups, including a benzyl group, a methylsulfanyl group, and a nitrophenyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which is followed by N-alkylation. The Fischer indole synthesis is a robust and high-yielding process that involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the Fischer indole synthesis, reducing reaction times to less than 10 minutes . The process is designed to be efficient in terms of time, cost, yield, and energy consumption, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique combination of functional groups.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole core can interact with various biological receptors, while the nitrophenyl and methylsulfanyl groups can modulate its activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .
類似化合物との比較
Similar Compounds
Indazole derivatives: Known for their anti-inflammatory and antimicrobial activities.
Benzimidazole derivatives: Effective against various strains of microorganisms and have a wide range of biological activities.
Uniqueness
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the benzyl, methylsulfanyl, and nitrophenyl groups, makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C24H20ClN3O3S |
|---|---|
分子量 |
466.0 g/mol |
IUPAC名 |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-32-24-18-9-5-6-10-20(18)27(15-16-7-3-2-4-8-16)22(24)14-23(29)26-19-12-11-17(25)13-21(19)28(30)31/h2-13H,14-15H2,1H3,(H,26,29) |
InChIキー |
SPIQIZBUUITZCF-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15008309.png)
![N-{(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methoxyaniline](/img/structure/B15008312.png)
![2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine](/img/structure/B15008328.png)
![N-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-2,2-dinitropropyl]benzamide](/img/structure/B15008335.png)
![2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine](/img/structure/B15008336.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15008340.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide](/img/structure/B15008344.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008347.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-](/img/structure/B15008350.png)

![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15008364.png)
![N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline](/img/structure/B15008365.png)
![10,13-dimethyl-17-(2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B15008394.png)
![5-[(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B15008395.png)
